Bzl,ME-L-ala-ome hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Lipase-Catalyzed Synthesis of Peptides

- Lipase from porcine pancreas (PPL) catalyzes the synthesis of peptides containing d-amino acids, such as Bz-Tyr-d-Ala-NH2. This process reaches yields up to 90% in certain conditions, demonstrating the enzyme's effectiveness in peptide bond formation involving d-amino acids (So, Kang, & Kim, 1998).

Protease-Catalyzed Tripeptide Synthesis

- The tripeptide Bz-Arg-Gly-Asp(-OMe)-OH was synthesized using enzymes like trypsin and chymopapain. This process highlights the ability of enzymes to catalyze the formation of specific tripeptides in various conditions, indicating their potential in peptide synthesis (So, Shin, & Kim, 2000).

Crystal Structure and Conformation Analysis

- The dipeptide N-(t-butoxycarbonyl)-L-alanyl-S-benzyl-L-cysteine methyl ester (Boc–Ala–Cys(Bzl)–OMe) has been studied for its crystal structure, revealing insights into the molecular arrangement and hydrogen bonding patterns. This kind of analysis is crucial for understanding the physical and chemical properties of peptides (Sukumar, Ponnuswamy, & Jayakumar, 1994).

Synthesis and Optimization of Peptides

- A study on the synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) utilized benzyl group (Bzl) protected carboxylic acid derivatives. The methodology developed for incorporating these groups into peptide backbones without protecting the N-OH and for removing the Bzl under mild conditions has implications in the field of peptide synthesis (Al Shaer, de la Torre, & Albericio, 2020).

Mechano-Chemical Transduction in Gels

- Studies on mechano-chemical transduction in polymer gels undergoing the Belousov-Zhabotinsky (BZ) reaction explore how mechanical pressure can trigger chemical signals. This research has potential applications in creating self-adjusting materials and touch-sensitive sensors (Kuksenok, Yashin, & Balazs, 2007).

Safety And Hazards

“Bzl,ME-L-ala-ome hcl” should be handled with care. Some general safety precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area2.

将来の方向性

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature12.

特性

IUPAC Name |

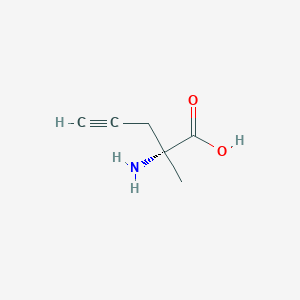

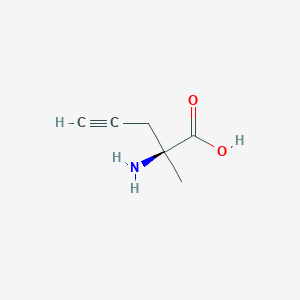

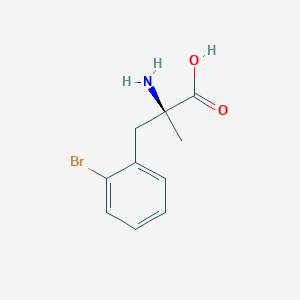

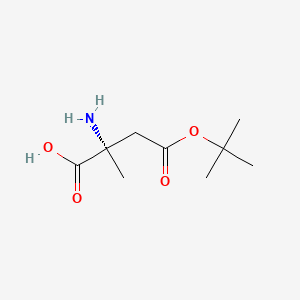

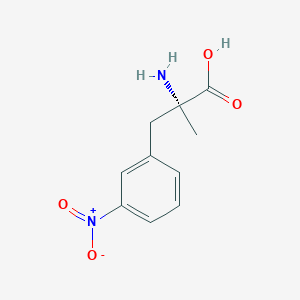

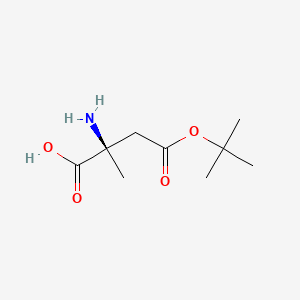

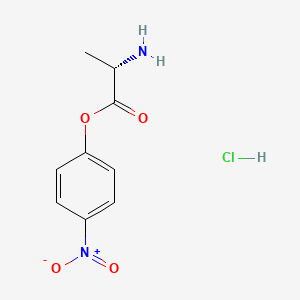

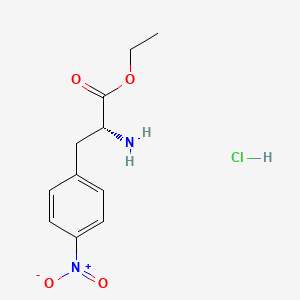

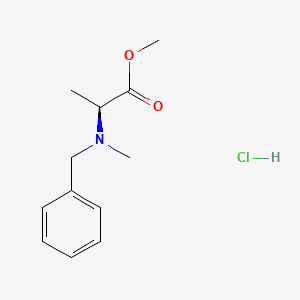

methyl (2S)-2-[benzyl(methyl)amino]propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-10(12(14)15-3)13(2)9-11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBCEVICCCLGHO-PPHPATTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N(C)CC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)N(C)CC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bzl,ME-L-ala-ome hcl | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。